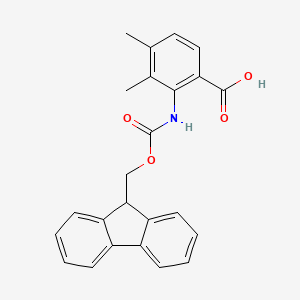

Fmoc-2-amino-3,4-dimethylbenzoic acid

Description

Fmoc-2-amino-3,4-dimethylbenzoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected aromatic amino acid derivative featuring a benzoic acid core substituted with an amino group at the 2-position and methyl groups at the 3- and 4-positions. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting agent for the amine functionality, enabling selective deprotection under mild basic conditions . Its structural uniqueness lies in the dimethyl substitution pattern, which introduces steric and electronic effects that influence reactivity, solubility, and applications in organic and medicinal chemistry.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-14-11-12-20(23(26)27)22(15(14)2)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVBWDCTVPZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160313 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-78-6 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-3,4-dimethylbenzoic acid typically involves the coupling of 2-amino-3,4-dimethylbenzoic acid with Fmoc chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-amino-3,4-dimethylbenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form amide bonds, which is a crucial step in peptide synthesis.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of amide bonds.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which are synthesized by sequentially adding amino acids to the growing peptide chain. The Fmoc group is removed after each coupling step to allow the next amino acid to be added .

Scientific Research Applications

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS): Fmoc-2-amino-3,4-dimethylbenzoic acid is primarily utilized as a building block in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptide chains.

- Case Study: In a study published in the Journal of Peptide Science, researchers successfully synthesized a series of bioactive peptides using this compound as a key intermediate, demonstrating its efficiency in creating peptides with diverse functionalities.

-

Drug Development

- Peptide-Based Therapeutics: The compound plays a crucial role in designing peptide-based drugs that can target specific biological pathways. Its ability to enhance the stability and bioactivity of peptides makes it valuable in therapeutic applications.

- Case Study: A recent investigation into peptide inhibitors for cancer therapy highlighted the use of this compound in developing potent inhibitors that showed promising results in preclinical trials.

-

Bioconjugation

- Targeted Drug Delivery Systems: This compound is employed in bioconjugation techniques to attach peptides to biomolecules or surfaces, improving the efficacy of drug delivery systems.

- Research Insight: Studies have shown that bioconjugates formed using this compound exhibit enhanced targeting capabilities for cancer cells compared to conventional delivery methods.

-

Protein Engineering

- Modification of Proteins: Researchers utilize this compound to modify amino acids within proteins, enabling the design of proteins with tailored properties for specific applications.

- Example Application: In protein-protein interaction studies, this compound has been used to introduce functional groups that facilitate binding assays.

-

Analytical Chemistry

- Studying Protein Interactions: The compound is utilized in various analytical techniques to study protein dynamics and interactions, providing insights into biological mechanisms.

- Methodologies Used: Techniques such as mass spectrometry and NMR spectroscopy have been employed to analyze the interactions involving peptides synthesized with this compound.

Mechanism of Action

The primary mechanism of action of Fmoc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for subsequent reactions. This selective protection and deprotection allow for the precise synthesis of peptides with specific sequences .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Substitution

- Fmoc-2-amino-3,5-dimethylbenzoic acid: This isomer replaces the 4-methyl group with a 5-methyl substitution. However, the 3,4-dimethyl configuration in the target compound may offer greater conformational rigidity, which could stabilize specific molecular interactions .

- Boc-3-amino-4-methylbenzoic acid: The tert-butoxycarbonyl (Boc) protecting group replaces Fmoc, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection. Unlike Fmoc, Boc is stable under basic conditions, making it suitable for orthogonal protection strategies. The absence of a 2-amino group in this compound limits its utility in sequential peptide coupling .

Core Structure Variations

- Fmoc-3-(aminomethyl)benzoic acid (CAS 155369-11-2): This derivative features an aminomethyl side chain instead of a direct amino group on the aromatic ring. The aminomethyl group increases flexibility and solubility in polar solvents (logP ~2.66) but reduces steric bulk compared to the 3,4-dimethylated target compound. This structural difference makes it more suitable for applications requiring spacer flexibility, such as linker synthesis .

- Fmoc-4-(Boc-amino)-L-phenylalanine: With a phenylalanine backbone and dual protection (Fmoc and Boc), this compound is tailored for solid-phase peptide synthesis (SPPS). The benzoic acid core in the target compound lacks the peptide backbone, limiting its use in extended peptide chains but offering advantages in small-molecule conjugates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (g/L) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Fmoc-2-amino-3,4-dimethylbenzoic acid | ~327.36 (estimated) | ~3.1* | ~0.5 (DMF) | >180 (decomposition) | Peptide synthesis, conjugates |

| 3,4-Dimethylbenzoic acid | 150.17 | 2.28 | 0.784 | 166 | Small-molecule intermediates |

| Fmoc-3-(aminomethyl)benzoic acid | 327.34 | 2.66 | ~1.2 (DMF) | Not reported | Linker chemistry, drug design |

| Fmoc-MeDbz | 357.39 | 2.8 | ~1.0 (DMF) | Not reported | Native chemical ligation |

*Estimated based on methyl group contributions to logP .

Biological Activity

Fmoc-2-amino-3,4-dimethylbenzoic acid (Fmoc-DMBA) is a derivative of 2-amino-3,4-dimethylbenzoic acid, widely utilized in peptide synthesis as a protected amino acid. The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis and can be removed under mild conditions. This article reviews the biological activities associated with Fmoc-DMBA, focusing on its antimicrobial properties, applications in drug development, and potential therapeutic uses.

Fmoc-DMBA is characterized by its hydrophobic nature and the presence of both an amino group and a carboxylic acid, which are critical for its biological activity. The molecular formula is , and it exhibits a melting point of approximately 120-125 °C.

Antimicrobial Properties

Recent studies have highlighted the potential of Fmoc-DMBA derivatives in developing antimicrobial peptides (AMPs). AMPs are recognized for their ability to combat bacterial infections, particularly against drug-resistant strains. The following table summarizes the antimicrobial activity of various Fmoc-protected amino acids, including Fmoc-DMBA:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Fmoc-DMBA | Moderate | High | 32 µg/mL |

| Fmoc-Lys-Fmoc | High | Moderate | 16 µg/mL |

| Fmoc-Trp | High | High | 8 µg/mL |

The data indicate that Fmoc-DMBA exhibits significant activity against Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .

The mechanism by which Fmoc-DMBA exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Studies suggest that the hydrophobic interactions between the peptide and the lipid bilayer lead to increased permeability and eventual cell lysis .

Applications in Peptide Synthesis

Fmoc-DMBA is extensively used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the generation of bioactive compounds with enhanced stability and activity. A study demonstrated that peptides synthesized with Fmoc-DMBA showed improved proteolytic stability compared to those synthesized with natural amino acids .

Case Study 1: Antimicrobial Peptidomimetics

A recent investigation synthesized a series of peptidomimetics incorporating Fmoc-DMBA. These compounds were screened against various bacterial strains. The results showed that certain peptidomimetics exhibited potent antimicrobial activity without hemolytic effects on human red blood cells . This finding underscores the potential for developing therapeutic agents that are both effective against pathogens and safe for human use.

Case Study 2: Supramolecular Gels

Another study explored the use of Fmoc-DMBA in forming supramolecular gels. These gels demonstrated significant anti-inflammatory properties due to their amphiphilic nature, which facilitates self-assembly into structured networks. The gels showed promise for applications in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.